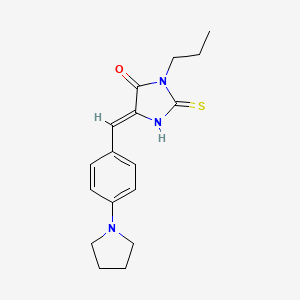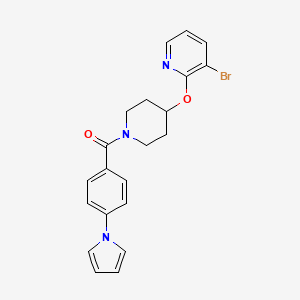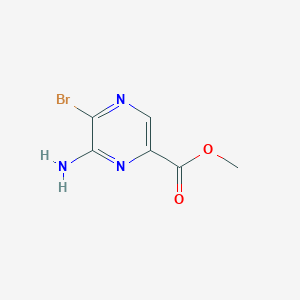
ethyl N-(2-hydroxy-4-nitrophenyl)carbamate
Overview
Description
Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate, also known as the ethyl ester of carbamic acid, is a compound with the formula C9H10N2O5 . It is also referred to as Carbamic acid, [2-hydroxy-1- (hydroxymethyl)-2- (4-nitrophenyl)ethyl]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)NC1=C(O)C=C(C=C1)N+=O . The molecular weight of the compound is 226.188 .Mechanism of Action
While the specific mechanism of action for ethyl N-(2-hydroxy-4-nitrophenyl)carbamate is not provided, carbamates in general are known to inhibit the enzyme acetylcholinesterase . This inhibition is due to the ability of carbamates to inactivate the enzyme, leading to a buildup of the neurotransmitter acetylcholine at nerve synapses or neuromuscular junctions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-(2-hydroxy-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-9(13)10-7-4-3-6(11(14)15)5-8(7)12/h3-5,12H,2H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXUOZLXSEWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)


![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)
![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)


![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)
![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)
